6-(Phenoxymethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(phenoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11-6-9(12-8-13-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOAGOIBQTTXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Approaches to Pyrimidin-4-ol Derivatives
The construction of the pyrimidin-4-ol scaffold can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in building complex molecular architectures in a single step from three or more starting materials. researchgate.net The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine (B1678525) synthesis. nih.govmdpi.com These reactions typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. mdpi.com
A general approach involves the three-component condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine, which proceeds through a sequence of condensation, nucleophilic addition, cyclization, and aromatization to yield highly substituted pyrimidines. nih.gov Another strategy utilizes the reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions to produce a variety of substituted pyrimidines. organic-chemistry.org The use of catalysts, such as a DABCO-based ionic liquid, can enhance the efficiency of these one-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. oiccpress.com
A sustainable approach to pyrimidine synthesis involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols. This method proceeds via a sequence of condensation and dehydrogenation steps, liberating hydrogen and water, and allows for the regioselective synthesis of unsymmetrically substituted pyrimidines with high yields. researchgate.net
| Reaction Type | Components | Catalyst/Conditions | Product |
| Biginelli-like Reaction | α-cyanoketone, carboxaldehyde, guanidine | One-pot sequence | 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles |
| Three-component Tandem Reaction | Ketone, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I, metal- and solvent-free | Substituted pyrimidines |
| Iridium-catalyzed MCR | Amidine, Alcohols | Iridium-pincer complex | Regioselective pyrimidines |
Cyclocondensation reactions are a fundamental method for constructing the pyrimidine ring, typically involving the reaction of a 1,3-dielectrophile with a C-N-C synthon like an amidine or urea. A common strategy is the condensation of β-keto esters with amidines, which can be promoted by ultrasound irradiation to yield highly substituted pyrimidin-4-ols. organic-chemistry.org
Another versatile approach is the copper-catalyzed synthesis of 2,6-disubstituted pyrimidones from terminal alkynes, carbon dioxide, and amidine hydrochloride. nih.gov This method involves an initial carboxylation of the alkyne followed by a Michael addition-cyclocondensation sequence. nih.gov Furthermore, the reaction of trifluorinated 2-bromoenones with amidines proceeds through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to afford trifluoromethylated pyrimidines. organic-chemistry.org
| Starting Materials | Reagents/Conditions | Key Intermediate/Mechanism | Product |
| β-Keto esters, Amidines | Ultrasound irradiation | - | Highly substituted 4-pyrimidinols |
| Terminal alkynes, CO2, Amidine HCl | Copper catalyst, MW | Michael addition-cyclocondensation | 2,6-Disubstituted pyrimidones |
| Trifluorinated 2-bromoenones, Amidines | Mild conditions | Aza-Michael addition-intramolecular cyclization | Trifluoromethylated pyrimidines |
Transition-metal catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrimidine core, allowing for the introduction of various substituents. bldpharm.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used for the arylation of pyrimidines. researchgate.netqau.edu.pk These reactions typically couple a halogenated pyrimidine with a boronic acid or ester. qau.edu.pk Pyrimidine-2-sulfinates can also be used as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. nih.gov
The choice of catalyst and ligands is crucial for the success of these reactions, with various palladium precatalysts and N-heterocyclic carbene (NHC) ligands being developed to improve efficiency and substrate scope, even for challenging couplings involving heteroaryl chlorides in aqueous media. nih.gov Beyond palladium, other transition metals like rhodium, iridium, ruthenium, cobalt, and copper are also employed in C-H activation and functionalization of pyrimidine-related structures. nih.gov
| Coupling Reaction | Substrates | Catalyst System | Application |
| Suzuki-Miyaura | Halogenated pyrimidine, Boronic acid/ester | Palladium catalyst (e.g., Pd(PPh3)4) | C-C bond formation |
| Buchwald-Hartwig | Halogenated pyrimidine, Amine | Palladium catalyst, Ligand (e.g., Xantphos) | C-N bond formation |
| Desulfinative Coupling | Pyrimidine sulfinate, Aryl halide | Palladium catalyst | C-C bond formation |
Intramolecular cyclization offers a regiocontrolled route to the pyrimidine scaffold. One such pathway involves the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to form the pyrimidine ring. nih.gov Another example is the treatment of 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea with aldehydes in the presence of a base, which proceeds through two intermediate cyclizations to form tetrahydropyrimido[5,4-d]pyrimidine-2,8-diones.
The synthesis of pyranopyrimidines often involves an intramolecular cyclization step following a Knoevenagel condensation and Michael addition. qau.edu.pk Aza-Michael addition followed by intramolecular cyclization is also a key cascade in the reaction of trifluorinated 2-bromoenones with amidines to yield pyrimidines. organic-chemistry.org
Targeted Synthesis of 6-(Phenoxymethyl)pyrimidin-4-ol and its Analogs
While a specific, detailed synthesis for this compound is not widely documented in readily available literature, a plausible and efficient synthetic route can be inferred from established pyrimidine syntheses and the preparation of closely related analogs.
A likely synthetic strategy for this compound involves the cyclocondensation of a phenoxy-substituted three-carbon building block with a source of the N1-C2-N3 fragment, such as formamidine (B1211174).
Precursor Selection:
A key precursor would be a β-keto ester bearing a phenoxymethyl (B101242) group, such as ethyl 4-phenoxy-3-oxobutanoate . This can be prepared from phenoxyacetic acid or its derivatives. The other essential precursor is formamidine , which provides the remaining atoms for the pyrimidine ring.
An alternative approach, based on the synthesis of similar structures, would start with a pre-formed pyrimidine ring that is subsequently functionalized. evitachem.com For instance, starting with a dihalopyrimidine like 4,6-dichloropyrimidine , a nucleophilic substitution reaction with phenol or sodium phenoxide could be envisioned. However, controlling the regioselectivity to obtain the 6-substituted product and subsequent selective hydrolysis or displacement of the C4-chloro group to a hydroxyl group would be critical.
The synthesis of the analogous 2-methyl-6-(phenoxymethyl)pyrimidin-4-ol (B13444994) involves the reaction of 4,6-dichloro-2-methylpyrimidine (B42779) with phenoxymethyl chloride under basic conditions, suggesting that a similar pathway for the non-methylated analog is feasible. evitachem.com
Reaction Optimization:
For the cyclocondensation of ethyl 4-phenoxy-3-oxobutanoate with formamidine, reaction conditions would need to be optimized. This typically involves:
Base: A base such as sodium ethoxide in ethanol (B145695) is commonly used to facilitate the condensation. The stoichiometry of the base can influence the reaction rate and yield.
Solvent: Anhydrous ethanol is a standard solvent for this type of reaction to prevent hydrolysis of the reactants and intermediates.
Temperature: The reaction is often carried out at reflux temperature to ensure completion.
Work-up: Acidic work-up is typically required to neutralize the reaction mixture and precipitate the pyrimidin-4-ol product.
In a nucleophilic substitution approach starting from a dichloropyrimidine, optimization would focus on:
Base: A non-nucleophilic base like potassium carbonate or cesium carbonate would be used to activate the phenol. researchgate.net
Solvent: A polar aprotic solvent such as DMF or acetonitrile (B52724) is suitable for this type of substitution. evitachem.com
Temperature: Elevated temperatures (e.g., 80-120 °C) are often necessary to drive the reaction to completion. evitachem.com
Subsequent Hydrolysis: The conversion of the remaining chloro group at the C4 position to a hydroxyl group would require a separate hydrolysis step, for which conditions (e.g., aqueous acid or base) would need to be carefully controlled to avoid decomposition of the product.
Derivatization Strategies for Structural Diversity
The this compound scaffold offers multiple sites for derivatization, allowing for the generation of a library of analogues with diverse structural features. These modifications can be targeted at the phenoxymethyl side chain, the pyrimidine core, or the hydroxyl group at the 4-position.
The electronic nature of substituents on the pyrimidine ring significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The pyrimidine ring is considered π-deficient, and this deficiency is further increased by the presence of electronegative atoms and substituents. wikipedia.org This generally makes the pyrimidine ring susceptible to nucleophilic attack and less reactive towards electrophiles.
The phenoxymethyl group at the 6-position, being electron-withdrawing, further deactivates the ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic substitution, particularly at the 2- and 4-positions. The hydroxyl group at the 4-position is an electron-donating group and can influence the regioselectivity of reactions.
The interplay between different substituents can be complex. For instance, in electrophilic nitrosation reactions of 4,6-disubstituted pyrimidines, a subtle balance between the electronic nature of the substituents at C-4 and C-6 determines the reaction's success. researchgate.net The presence of bulky groups can also sterically hinder reactions at adjacent positions. researchgate.net
Table 1: Illustrative Substituent Effects on Reaction Yields for Pyrimidine Derivatives
| Substituent at C-6 | Reaction Type | Relative Yield | Reference |
| Electron-donating | Electrophilic Substitution | Higher | wikipedia.org |
| Electron-withdrawing | Electrophilic Substitution | Lower | wikipedia.org |
| Electron-withdrawing | Nucleophilic Substitution | Higher | wikipedia.org |
| Bulky Alkyl | Nucleophilic Substitution | Lower (due to steric hindrance) | researchgate.net |
This table provides a generalized illustration of expected trends based on fundamental principles of organic chemistry and information from the search results.
The functional groups on the this compound core can be interconverted to introduce further structural diversity. The hydroxyl group at the 4-position is a key handle for such modifications.
One common transformation is the conversion of the 4-ol (which exists in tautomeric equilibrium with the pyrimidin-4-one form) to a 4-chloro or other halo-pyrimidine. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-halopyrimidine is a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of functionalities such as amines, azides, and thiols.
The phenoxymethyl group at C-6 can also be a site for modification, although this is generally more challenging without affecting the pyrimidine core. Ether cleavage to the corresponding 6-hydroxymethylpyrimidine would provide a new site for derivatization.
Furthermore, direct C-H activation on the pyrimidine ring, particularly at the electron-deficient positions, is a modern strategy for introducing new substituents. While specific examples for this compound are not provided, direct arylation of uracil (B121893) derivatives at the C6-position has been reported, suggesting that similar transformations could be explored for the target molecule. nih.gov
Table 2: Examples of Functional Group Interconversions on the Pyrimidine Core
| Starting Functional Group | Reagent(s) | Product Functional Group | General Applicability | Reference |
| 4-Hydroxyl | POCl₃, PCl₅ | 4-Chloro | Widely used for pyrimidines | researchgate.net |
| 4-Chloro | Amines, Alcohols, Thiols | 4-Amino, 4-Alkoxy, 4-Thio | Versatile for nucleophilic aromatic substitution | researchgate.net |
| 6-Methyl | N-Bromosuccinimide (NBS) | 6-(Bromomethyl) | Radical halogenation | acs.org |
| 6-(Bromomethyl) | Nucleophiles (e.g., NaN₃, KCN) | 6-(Azidomethyl), 6-(Cyanomethyl) | Nucleophilic substitution | acs.org |
This table illustrates common functional group interconversions applicable to the pyrimidine scaffold based on the provided search results.
Structural Elucidation and Advanced Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 6-(phenoxymethyl)pyrimidin-4-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the chemical shifts, splitting patterns, and integration of the signals provide valuable information about the arrangement of protons. For instance, characteristic signals for the pyrimidine ring protons, the phenoxy group's aromatic protons, and the methylene bridge protons would be expected. Similarly, ¹³C NMR spectroscopy is employed to identify all non-equivalent carbon atoms in the molecule, including those in the pyrimidine and phenyl rings, as well as the methylene carbon. The precise chemical shifts are influenced by the electronic environment of each nucleus, allowing for a detailed structural map. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish proton-proton and proton-carbon correlations, respectively, further confirming the structural assignment.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Pyrimidine Derivatives (Note: This table represents typical chemical shift ranges for related structures, as specific experimental data for this compound is not available.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H | 7.5 - 8.5 | 150 - 165 |
| Phenyl-H | 6.8 - 7.4 | 115 - 160 |
| Methylene-H (-CH₂-) | 4.5 - 5.5 | 60 - 75 |
| Pyrimidine-C | - | 150 - 170 |
| Phenyl-C | - | 115 - 160 |
| Methylene-C (-CH₂-) | - | 60 - 75 |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, a broad absorption band in the region of 3200-2500 cm⁻¹ would indicate the presence of the O-H stretching vibration of the hydroxyl group, potentially with contributions from N-H tautomeric forms. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and pyrimidine rings are expected in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely be observed in the 1250-1000 cm⁻¹ range.
Table 2: Expected Infrared Absorption Bands for this compound (Note: This table is based on characteristic vibrational frequencies for the expected functional groups.)
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 2500 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (pyrimidine) | 1650 - 1550 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O-C stretch (ether) | 1260 - 1000 |
Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its molecular ion with high accuracy. The fragmentation pattern observed in the mass spectrum offers insights into the molecule's structure. For instance, cleavage of the ether bond could lead to fragments corresponding to the phenoxy group and the pyrimidin-4-ol methylene cation, which can help to confirm the connectivity of the molecule.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula of this compound (C₁₁H₁₀N₂O₂). A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula and purity. nih.gov
Table 3: Theoretical Elemental Analysis for C₁₁H₁₀N₂O₂
| Element | Theoretical Percentage (%) |
| Carbon (C) | 65.34 |
| Hydrogen (H) | 4.98 |
| Nitrogen (N) | 13.85 |
| Oxygen (O) | 15.82 |
Theoretical Investigations of Molecular Structure and Reactivity
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from geometric parameters to energetic and spectroscopic features. For 6-(phenoxymethyl)pyrimidin-4-ol, DFT calculations provide a fundamental understanding of its electronic landscape. These calculations are typically performed using a basis set such as B3LYP/6-311G(d,p) to ensure a high level of accuracy. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the phenoxy group. In contrast, the LUMO is likely distributed over the pyrimidine ring, which can act as an electron-accepting moiety. This distribution of frontier orbitals indicates that the molecule has distinct regions for potential electrophilic and nucleophilic interactions. nih.gov The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.22 |
| Ionization Potential (I ≈ -EHOMO) | 6.45 |
| Electron Affinity (A ≈ -ELUMO) | 1.23 |
| Chemical Hardness (η = (I-A)/2) | 2.61 |
| Electronegativity (χ = (I+A)/2) | 3.84 |
Note: The values in this table are representative and are based on typical DFT calculations for similar pyrimidine derivatives. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show regions of high negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. researchgate.netresearchgate.net
Theoretical vibrational analysis using DFT is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. This comparison between theoretical and experimental spectra serves as a confirmation of the molecular structure.
The predicted vibrational spectrum of this compound would feature characteristic peaks corresponding to its various functional groups. For instance, the O-H stretching vibration of the hydroxyl group is expected to appear in the high-frequency region of the spectrum. The C=N and C=C stretching vibrations of the pyrimidine ring would be found in the fingerprint region, along with the C-O-C stretching of the ether linkage and the aromatic C-H stretching of the phenyl group.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3400 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N (pyrimidine) | Stretching | 1550 - 1650 |
| C=C (pyrimidine/phenyl) | Stretching | 1450 - 1600 |
| C-O (ether) | Asymmetric Stretching | 1200 - 1275 |
Note: These are expected frequency ranges and can be more precisely calculated using DFT methods. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing valuable insights into conformational flexibility, stability, and intermolecular interactions. researchgate.net
For this compound, MD simulations can explore the rotational freedom around the C-O-C ether linkage. This allows for the identification of the most stable conformations of the phenoxymethyl (B101242) group relative to the pyrimidine ring. Understanding the conformational landscape is crucial, as the three-dimensional shape of the molecule can significantly influence its biological activity and physical properties. MD simulations can also be used to study the stability of the molecule in different environments, such as in aqueous solution, by analyzing its interactions with solvent molecules. nih.gov The results of such simulations can reveal the preferred conformations and the energy barriers between them, offering a more complete understanding of the molecule's behavior.
Cheminformatics and Database Mining for Structural Analogues and Biological Hypotheses
Cheminformatics involves the use of computational tools to analyze chemical information. By mining large chemical databases, it is possible to identify structural analogues of this compound. The biological activities of these analogues can then be used to formulate hypotheses about the potential therapeutic applications of the target molecule. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this approach particularly fruitful. nih.gov
By searching databases such as PubChem, ChEMBL, and ZINC, one can retrieve a list of compounds that share the same core pyrimidine scaffold or similar substituents. The known biological targets and activities of these compounds can provide clues about the potential biological profile of this compound. This in silico approach can guide future experimental studies and accelerate the process of drug discovery.
Table 3: Hypothetical Structural Analogues of this compound and Their Potential Biological Activities
| Analogue | Structural Similarity | Reported Biological Activity |
|---|---|---|
| 2-Amino-6-(phenoxymethyl)pyrimidin-4-ol | Same core with amino group | Kinase inhibitor |
| 6-(4-Chlorophenoxymethyl)pyrimidin-4-ol | Substituted phenyl group | Antifungal agent |
| 5-Fluoro-6-(phenoxymethyl)pyrimidin-4-ol | Halogenated pyrimidine ring | Antiviral agent |
Note: This table presents hypothetical examples to illustrate the process of generating biological hypotheses through cheminformatics.
Investigation of Biological Activities and Underlying Mechanisms
Anti-Oncogenic Potentials and Cellular Pathway Modulation
The pyrimidine (B1678525) scaffold is a cornerstone in the development of numerous anticancer agents. The structural characteristics of 6-(phenoxymethyl)pyrimidin-4-ol make it a compelling candidate for anti-cancer drug discovery.
The cytotoxic effects of pyrimidine derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key parameter in these studies.
Studies on related pyrimidine compounds have demonstrated significant anti-proliferative activity. For instance, certain 2,4,6-trisubstituted pyrimidines have shown notable in-vitro cytotoxic and antitumor properties. Similarly, a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidine analogs have exhibited inhibitory effects against breast cancer (MCF-7) and leukemia (K-562) cell lines.
Antimicrobial Activity and Resistance Mechanisms
Antiviral Properties and Replication Inhibition
The pyrimidine scaffold is a cornerstone in the development of antiviral agents, with numerous derivatives demonstrating a wide range of activities against various viruses. nih.gov Research into 6-[2-(phosphonomethoxy)alkoxy]pyrimidine derivatives has shown notable antiviral efficacy. Specifically, O⁶-isomers derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine have been found to inhibit the replication of several herpes viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov These compounds also demonstrated pronounced activity against retroviruses such as Moloney sarcoma virus (MSV) and human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov
The mechanism of action for some pyrimidine-based antivirals involves the inhibition of host pyrimidine biosynthesis. nih.gov For instance, a novel tetrahydrobenzothiazole-based compound, optimized from an anti-Venezuelan equine encephalitis virus (VEEV) screening, exhibited broad-spectrum activity against RNA viruses like alphaviruses, flaviviruses, influenza virus, and Ebola virus. nih.gov This compound was found to inhibit host pyrimidine synthesis and induce an antiviral state through the expression of interferon-stimulated genes (ISGs), a process independent of type 1 interferon production. nih.gov At a concentration of 5 µM, this compound reduced viral replication of VEEV and chikungunya virus by more than 10,000-fold. nih.gov
The stereochemistry of these derivatives plays a crucial role in their antiviral effect. In a manner analogous to other antiviral phosphonates, only the (R)-enantiomer of 2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine showed antiviral activity, while its (S)-enantiomer was largely inactive. nih.gov Furthermore, replacing the oxygen atom at the 6-position with sulfur, as in 2,4-diamino-6-[2-(phosphonomethoxy)ethylsulfanyl]pyrimidine, resulted in lower antiviral activity. nih.gov
| Compound Class | Target Viruses | Key Findings | Citation |
|---|---|---|---|
| O⁶-[2-(phosphonomethoxy)alkoxy]pyrimidines | HSV-1, HSV-2, VZV, CMV, MSV, HIV-1, HIV-2 | Inhibited replication of herpes viruses and retroviruses. | nih.gov |
| Tetrahydrobenzothiazole-based pyrimidine inhibitor | Alphaviruses, Flaviviruses, Influenza, Ebolavirus | Inhibits host pyrimidine synthesis and induces ISGs. | nih.gov |
| (R)-2,4-diamino-6-[2-(phosphonomethoxy)propoxy]pyrimidine | Various viruses | The (R)-enantiomer is the active form. | nih.gov |
Anti-Inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Mediators and Cytokines
Derivatives of the pyrimidine structure have demonstrated significant anti-inflammatory and immunomodulatory properties. Certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) generation in murine macrophages. nih.gov This effect is linked to the direct inhibition of cyclooxygenase-2 (COX-2) activity without altering the expression of the enzyme. nih.gov
Similarly, a series of 6-phenoxy- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine-3-carboxamide derivatives have been synthesized as potent anti-inflammatory agents. nih.gov These compounds function as inhibitors of nuclear factor-κB (NF-κB) activation, a key transcription factor in inflammatory processes. nih.gov Specifically, compounds 6h (6-(2,4-dichlorophenoxy)- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine-3-carboxamide) and 6i (6-(3-tolyloxy)- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine-3-carboxamide) displayed prominent anti-inflammatory activity. nih.gov
The modulation of cytokines is a key aspect of the immunomodulatory effects observed. Some antibiotics with immunomodulatory properties can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the acute-phase reactant IL-6. nih.gov In studies on human monocytes, certain agents have shown a dose-dependent suppression of LPS-induced cytokine production. nih.gov Other research has shown that signaling through protease-activated receptors (PARs) on respiratory epithelial cells can induce the release of the pro-inflammatory cytokines IL-6 and IL-8. nih.gov This highlights the complex pathways through which inflammation can be modulated.
| Compound Class | Mechanism of Action | Effect | Citation |
|---|---|---|---|
| 6-Dimethylamino 1H-pyrazolo[3,4-d]pyrimidines | Direct inhibition of COX-2 activity | Inhibition of PGE₂ generation | nih.gov |
| 6-Phenoxy- nih.govnih.govnih.govtriazolo[3,4-a]phthalazine-3-carboxamides | Inhibition of NF-κB activation | Anti-inflammatory activity | nih.gov |
Receptor Agonism/Antagonism (e.g., M1 mAChR, vanilloid receptors)
The 6-phenylpyrimidin-4-one scaffold has been identified as a crucial structure for developing positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.gov These PAMs are of interest for their potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.govnih.gov Research on a series of 6-phenylpyrimidin-4-ones demonstrated that modifications to the pendant moiety are important for both allosteric binding affinity and direct agonistic efficacy. nih.gov Further studies have confirmed that these novel PAMs, despite having different chemical scaffolds from earlier modulators, operate through a consistent allosteric mechanism that primarily involves modulating the affinity of the agonist. nih.govresearchgate.net
In the realm of pain and inflammation, pyrimidine derivatives have been investigated as antagonists for the transient receptor potential vanilloid 1 (TRPV1), a key receptor in the transduction of noxious stimuli. nih.gov A series of novel 4-oxopyrimidine TRPV1 antagonists were developed and evaluated for their ability to block capsaicin- or acid-induced calcium influx. nih.gov This research led to the identification of potent, subnanomolar antagonists. One such compound, N-{4-[6-(4-trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide (AMG 517), potently blocked multiple modes of TRPV1 activation and was selected for clinical evaluation. nih.govresearchgate.net
| Compound Scaffold | Receptor Target | Activity | Potential Application | Citation |
|---|---|---|---|---|
| 6-Phenylpyrimidin-4-one | M1 muscarinic acetylcholine receptor (M1 mAChR) | Positive Allosteric Modulator (PAM) | Cognitive deficits (Alzheimer's, Schizophrenia) | nih.gov, nih.gov |
| 4-Oxopyrimidine | Vanilloid Receptor 1 (TRPV1) | Antagonist | Inflammatory pain | nih.gov, researchgate.net |
Other Biological Activities (e.g., Antiparasitic, Antioxidant)
Beyond antiviral and anti-inflammatory effects, pyrimidine derivatives have shown a range of other important biological activities.
Antiparasitic Properties: Highly conjugated pyrimidine-2,4-dione derivatives have been assessed for their antiparasitic activities. nih.gov Specifically, azomethines synthesized from a pyrimidine-based aldehyde were tested against Plasmodium falciparum (the parasite causing malaria), Trichomonas vaginalis (a protozoan parasite), and Leishmania infantum (a causative agent of leishmaniasis). nih.gov
Antioxidant Properties: The pyrimidine ring is a feature in many compounds evaluated for their antioxidant potential. ijpsonline.comresearchgate.net These derivatives can delay or inhibit cellular damage by scavenging free radicals. nih.gov The antioxidant activity of pyrimidine derivatives is often assessed through their ability to interact with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to inhibit lipid peroxidation. nih.govmdpi.commedcraveonline.com For example, certain novel pyrimidine acrylamides have been identified as potent inhibitors of lipid peroxidation. mdpi.com Similarly, some pyrido[2,3-d]pyrimidine (B1209978) derivatives strongly inhibit lipid peroxidation, though they show less significant interaction with DPPH. nih.gov The antioxidant capacity is often dependent on the specific substitutions on the pyrimidine ring. ijpsonline.com
| Activity | Compound Class | Key Findings | Citation |
|---|---|---|---|
| Antiparasitic | Pyrimidine-2,4-dione derivatives | Active against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. | nih.gov |
| Antioxidant | Pyrimidine acrylamides | Potent inhibitors of lipid peroxidation. | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Strongly inhibit lipid peroxidation. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design
Correlating Chemical Structure with Biological Potency and Selectivity
The biological activity of 6-(phenoxymethyl)pyrimidin-4-ol and its analogs is intricately linked to their chemical architecture. SAR studies aim to decipher these connections by systematically modifying the core structure and observing the resultant changes in potency and selectivity against a specific biological target. While comprehensive public data on this specific scaffold is limited, general principles derived from related pyrimidine (B1678525) series can be extrapolated.
Key structural regions of this compound that are critical for modulating its biological activity include:
The Pyrimidin-4-ol Core: The tautomeric nature of the 4-hydroxypyrimidine (B43898) ring is crucial. The ability to exist in both the -ol and -one forms allows for diverse interactions with biological targets, including hydrogen bonding with key amino acid residues. The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, and the hydroxyl/oxo group at position 4 can act as both a hydrogen bond donor and acceptor.
The Phenoxymethyl (B101242) Linker: The ether linkage provides a degree of conformational flexibility, allowing the phenoxy ring to adopt an optimal orientation within a binding pocket. The oxygen atom can also participate in hydrogen bonding.
The Phenyl Ring: This aromatic moiety is a primary site for modification to influence potency, selectivity, and pharmacokinetic properties. Substituents on this ring can modulate electronic properties, lipophilicity, and steric interactions.
Identification of Pharmacophore Features Crucial for Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogs, a hypothetical pharmacophore can be constructed based on the key structural features identified in SAR studies.
The essential pharmacophoric features likely include:
Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring are critical hydrogen bond acceptors.
Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group of the pyrimidine ring serves as a crucial hydrogen bond donor and acceptor.
Aromatic/Hydrophobic Region: The phenoxy group provides a necessary hydrophobic interaction domain.
Linker Atom: The ether oxygen atom can also contribute to binding as a hydrogen bond acceptor.
The spatial arrangement of these features is paramount. The distance and relative orientation between the hydrogen bonding elements of the pyrimidine ring and the hydrophobic phenyl ring will dictate the binding affinity and selectivity for a particular target.
Strategies for Lead Optimization based on SAR insights
Once initial SAR data is obtained, lead optimization strategies are employed to enhance the desirable properties of a lead compound like this compound. These strategies are guided by the insights gained from understanding how structural changes affect biological activity.
Common lead optimization strategies include:
Substituent Scanning: Systematically introducing a variety of substituents onto the phenyl ring to probe the steric, electronic, and lipophilic requirements of the binding site. This can involve varying the position (ortho, meta, para) and nature (electron-donating, electron-withdrawing, hydrophobic, hydrophilic) of the substituents.
Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems to explore different hydrogen bonding patterns and vector orientations of the side chains, while retaining the key pharmacophoric elements.
Linker Modification: Altering the length, rigidity, or chemical nature of the ether linker to optimize the orientation of the phenyl ring relative to the pyrimidine core. This could involve introducing alkyl chains, amides, or other functional groups.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability, reduce toxicity, or enhance potency. For example, replacing a hydrogen atom on the phenyl ring with a fluorine atom can block metabolic oxidation at that position.
Impact of Substituent Modifications on Biological Profiles of this compound Analogs
Table 1: Hypothetical Impact of Phenyl Ring Substituents on Biological Activity
| Substituent Position | Substituent Type | Potential Impact on Potency | Rationale |
| Para | Electron-withdrawing (e.g., -Cl, -CF3) | Increase | May enhance hydrogen bonding interactions of the pyrimidine core by altering the electronic nature of the molecule. |
| Para | Electron-donating (e.g., -OCH3, -CH3) | Variable | Could either enhance or decrease potency depending on the specific interactions within the binding pocket. |
| Meta | Small, hydrophobic (e.g., -CH3) | Increase | May fit into a small hydrophobic pocket, leading to improved binding affinity. |
| Ortho | Bulky (e.g., -t-butyl) | Decrease | Likely to cause steric hindrance, preventing optimal binding to the target. |
It is crucial to note that the effects of substituents are often not simply additive and can be highly dependent on the specific biological target. A comprehensive understanding of the target's binding site through techniques like X-ray crystallography or computational modeling can greatly aid in the rational design of more potent and selective analogs.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Novel Pyrimidine (B1678525) Scaffolds
The synthesis of pyrimidine derivatives is a dynamic field, with new methodologies constantly emerging to improve efficiency, diversity, and access to novel chemical space. tubitak.gov.trtandfonline.com Traditional methods often involve lengthy reaction times and variable yields. nih.gov However, recent advancements are overcoming these limitations.
Future synthetic strategies applicable to the generation of novel analogs of 6-(Phenoxymethyl)pyrimidin-4-ol include:
Multicomponent Reactions (MCRs): These reactions, such as the Biginelli reaction, allow for the construction of complex pyrimidine cores in a single step from simple starting materials like β-dicarbonyl compounds, amidines, and urea (B33335). tandfonline.com This approach offers a rapid and efficient route to a diverse library of derivatives.
Catalyst-Based Syntheses: The use of catalysts, including copper and other transition metals, has enabled novel cyclization and coupling reactions for pyrimidine synthesis. mdpi.com These methods often proceed under mild conditions with high functional group tolerance. mdpi.com For instance, copper-catalyzed tandem reactions have been used to create sulfonamide pyrimidine derivatives with high yields. mdpi.com
Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com Microwave-assisted cyclization, for example, provides faster and more efficient access to new fluoroalkyl pyrimidines. mdpi.com
[2+2+2] and [3+3] Cycloaddition Strategies: These cycloaddition reactions offer powerful ways to construct the pyrimidine ring system from various building blocks, including ketones and nitriles. mdpi.com
Synthesis from Dinitrogen and Carbon: A groundbreaking strategy involves fixing dinitrogen with carbon and lithium hydride to form Li₂CN₂, which can then be used as a synthon to construct pyrimidines, including isotopically labeled versions for mechanistic studies. oup.com
These emerging methodologies will be instrumental in creating a diverse library of this compound analogs with varied substitution patterns, which is crucial for establishing robust structure-activity relationships (SAR). nih.gov
Application of Computational Design and Artificial Intelligence in Compound Discovery
The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. aurigeneservices.comnih.gov These approaches can significantly reduce the time and cost associated with traditional screening methods. aurigeneservices.com
Virtual Screening and Molecular Docking: These techniques can predict the binding affinity and mode of interaction of pyrimidine derivatives with specific biological targets. tandfonline.commdpi.com For example, docking studies have been used to evaluate pyrimidine-quinolone hybrids as potential inhibitors. mdpi.com
De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, expanding the chemical space beyond existing libraries. elsevier.com This can lead to the discovery of entirely new pyrimidine scaffolds with enhanced activity and selectivity.
Pharmacokinetic and Toxicity Prediction: AI algorithms can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds early in the discovery process, helping to prioritize candidates with favorable drug-like profiles. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of new analogs. elsevier.com
AI-Powered Next-Generation Screening: Platforms like HelixVS and HelixDock have been used to screen for inhibitors of specific protein-protein interactions, leading to the discovery of potent pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov
Exploration of Underexplored Biological Targets for Pyrimidine Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com While much research has focused on established targets like kinases, there is significant potential in exploring less-chartered biological territory.
Future research on this compound and its analogs should investigate their potential activity against a variety of targets implicated in different diseases:
Protein Kinases: Many pyrimidine-based drugs target protein kinases involved in cancer and inflammatory diseases. nih.govekb.eg Further screening against different kinase families, such as Janus kinases (JAKs) and Aurora kinases, could reveal novel therapeutic applications. nih.govnih.gov
Toll-Like Receptors (TLRs): TLRs are key players in the innate immune system, and their dysregulation is linked to inflammatory and autoimmune diseases. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of TLR4 homodimerization, suggesting a potential anti-inflammatory role for related scaffolds. nih.gov
Viral Enzymes: Pyrimidine derivatives have a long history as antiviral agents, particularly as nucleoside analogs that inhibit viral DNA or RNA synthesis. gsconlinepress.com The non-nucleoside scaffold of this compound could be explored for its potential to inhibit viral enzymes like the Zika virus NS5 RNA-dependent RNA polymerase. frontiersin.org
Enzymes in Metabolic Pathways: Dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis, is a target for autoimmune diseases and is emerging as a target in acute myeloid leukemia (AML). biorxiv.org
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, exploring the interaction of pyrimidine derivatives with various GPCRs could open up new therapeutic avenues.
The broad biological activity of pyrimidines suggests that systematic screening against diverse target classes will likely yield novel and unexpected therapeutic opportunities for derivatives of this compound. mdpi.com
Development of Advanced In Vitro Biological Assay Systems
To effectively screen novel pyrimidine derivatives and elucidate their mechanisms of action, the development and application of advanced in vitro assay systems are essential.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against specific biological targets. ufl.edu Phenotypic screens, which measure the effect of a compound on cellular behavior, can identify hits that act through novel mechanisms. researchgate.net Multiplexed HTS assays can simultaneously monitor multiple activities, such as the exonuclease, ATPase, and helicase activities of a single enzyme. acs.org
Cell-Based Assays: These assays provide a more physiologically relevant context for evaluating compound activity compared to biochemical assays. nih.gov A variety of cell-based assays can be used to assess cytotoxicity, proliferation, and specific signaling pathways. nih.govmdpi.com For example, the MTT assay is commonly used to measure the cytotoxic effects of compounds on cancer cell lines. nih.gov
Target-Based Assays: Once a target is identified, specific biochemical assays can be developed to measure the direct inhibitory or activating effect of a compound. nih.gov This is crucial for understanding the mechanism of action and for lead optimization.
3D Cell Culture and Organoid Models: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures, providing more predictive data on compound efficacy and toxicity.
Label-Free Detection Technologies: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed information on the binding kinetics and thermodynamics of compound-target interactions without the need for fluorescent or radioactive labels.
The use of these advanced assay systems will be critical for generating high-quality data to guide the development of this compound and its derivatives from initial hits to clinical candidates.
Q & A
Q. Q. How to address discrepancies in reported IC values across cell-based assays?
- Answer :
- Standardize Assay Conditions : Fix cell passage number, serum concentration, and incubation time.
- Control for Efflux Pumps : Use inhibitors like verapamil in P-gp overexpressing lines.
- Meta-Analysis : Apply random-effects models to aggregate data from independent studies.
Confounding factors (e.g., mitochondrial toxicity) require Seahorse assays to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
